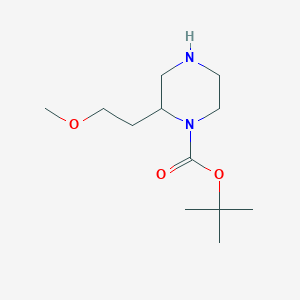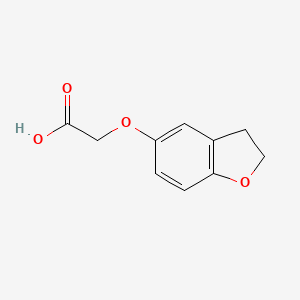![molecular formula C9H18ClNO B15317657 7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers](/img/structure/B15317657.png)
7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-azaspiro[4.5]decan-2-ol hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C9H18ClNO. It belongs to the class of azaspiro compounds, which are characterized by a spiro connection involving a nitrogen atom.
Métodos De Preparación
The synthesis of 7-azaspiro[4.5]decan-2-ol hydrochloride involves several steps. One common synthetic route starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, like dimethylformamide (DMF), to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
7-azaspiro[4.5]decan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-azaspiro[4.5]decan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-azaspiro[4.5]decan-2-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparación Con Compuestos Similares
7-azaspiro[4.5]decan-2-ol hydrochloride can be compared with other azaspiro compounds, such as:
- 8-oxa-2-azaspiro[4.5]decane
- 1-oxa-8-azaspiro[4.5]decan-2-one hydrochloride
- 2-azaspiro[4.5]decan-3-one
These compounds share a similar spiro structure but differ in their functional groups and specific properties.
Propiedades
Fórmula molecular |
C9H18ClNO |
|---|---|
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
7-azaspiro[4.5]decan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-4-9(6-8)3-1-5-10-7-9;/h8,10-11H,1-7H2;1H |
Clave InChI |
ZXOBWNPTPSNBPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(C2)O)CNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)
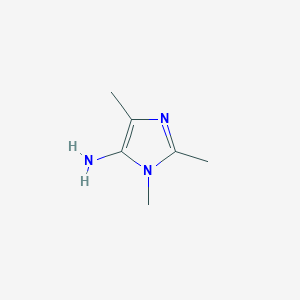
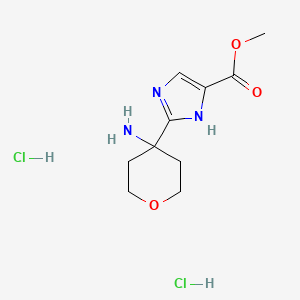
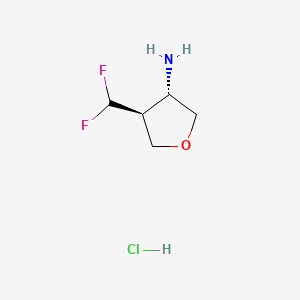
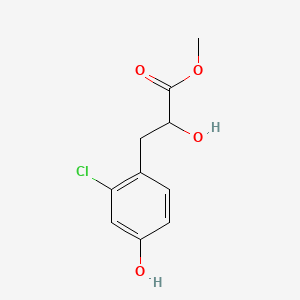
amine hydrochloride](/img/structure/B15317619.png)
![Tert-butyl n-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]carbamate](/img/structure/B15317628.png)
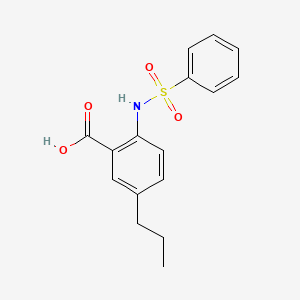

![N-(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B15317643.png)
![N-[(3S)-2-oxothiolan-3-yl]octanamide](/img/structure/B15317644.png)

